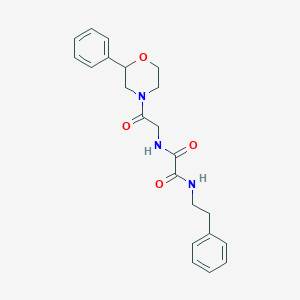

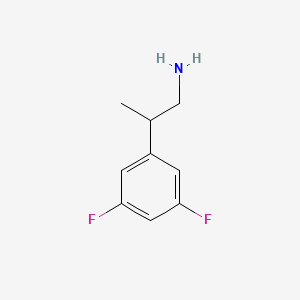

![molecular formula C4H8N4OS B2879048 2-[(5-氨基-1,3,4-噻二唑-2-基)氨基]乙醇 CAS No. 1858241-76-5](/img/structure/B2879048.png)

2-[(5-氨基-1,3,4-噻二唑-2-基)氨基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol” is a compound that has been studied for its potential applications in various fields . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

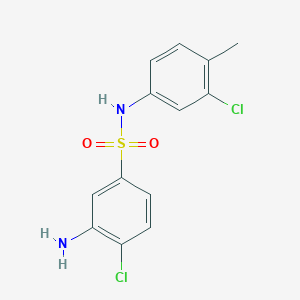

Molecular Structure Analysis

The molecular structure of “2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol” can be represented by the InChI code: 1S/C4H8N4OS/c5-3-7-8-4(10-3)6-1-2-9/h9H,1-2H2,(H2,5,7)(H,6,8) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .

科学研究应用

Urease Inhibitory Activity

The compound has been used in the design and synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which have been evaluated for their urease inhibitor activities . The urease enzyme is essential for the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . Therefore, inhibiting this enzyme is an efficient way for the treatment of infections caused by this bacterium .

Antifungal Activities

A series of novel 1,3,4-thiadiazole derivatives of glucosides, synthesized from D-glucose and 5-amino-1,3,4-thiadiazol-2-thiol, exhibited good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans .

Antibacterial Activities

The same series of novel 1,3,4-thiadiazole derivatives of glucosides also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

Anticancer Agents

The 2-amino-1,3,4-thiadiazol structure has emerged as a promising foundation for the development of anticancer agents . These compounds have antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .

Anti-inflammatory Effect

1,3,4-Thiadiazole derivatives have shown extensive biological activities, including anti-inflammatory effects . Some derivatives have shown adequate anti-inflammatory effect with inhibition in paw edema .

Plant Growth Regulator

1,3,4-Thiadiazole derivatives have also been found to have plant growth regulator activities . This makes them potentially useful in agriculture.

未来方向

The future directions for the study of “2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol” and similar compounds could involve further exploration of their potential applications in various fields, such as their antibacterial properties . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazard assessments, would be beneficial.

作用机制

Target of Action

The primary target of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . The downstream effects of this inhibition include a decrease in the production of ammonia and carbon dioxide .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and molecular weight (160.2 ) would influence these properties.

Result of Action

The inhibition of the urease enzyme by 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol results in a decrease in the production of ammonia and carbon dioxide . This could potentially affect the survival of certain bacteria, such as Helicobacter pylori, which rely on the urease enzyme for survival .

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4OS/c5-3-7-8-4(10-3)6-1-2-9/h9H,1-2H2,(H2,5,7)(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEWZYCZSMLHJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2878966.png)

![3-[[1-[(2-Methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2878971.png)